5-Ethynyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWQKBEBCPNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334349 | |
| Record name | 5-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889108-48-9 | |
| Record name | 5-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5 Ethynyl 1h Indole and Its Derivatives
Precursor Synthesis and Functionalization Approaches
The synthesis of 5-ethynyl-1H-indole often begins with the preparation of precursors that already contain the necessary functionalities for building the final molecule. This "bottom-up" approach involves creating substituted anilines that are then cyclized to form the indole (B1671886) ring.
Synthesis of Substituted Anilines for Indole Annulation
The foundation for many indole syntheses lies in the availability of appropriately substituted anilines. To generate a 5-substituted indole, a para-substituted aniline (B41778) is typically required. Classical methods for aniline synthesis include the nitration of a benzene (B151609) derivative followed by reduction of the nitro group. For creating precursors to this compound, anilines bearing a halogen at the para-position, such as 4-bromoaniline (B143363) or 4-iodoaniline, are particularly useful intermediates. These haloanilines can be prepared through direct halogenation of aniline, though protection of the amino group is often necessary to control selectivity and prevent unwanted side reactions.
More contemporary methods offer alternative routes. For example, a palladium-catalyzed system using Pd/C and ethylene (B1197577) has been reported for the synthesis of various substituted anilines from cyclohexanones, providing a novel pathway to these crucial building blocks.
Introduction of Ethynyl (B1212043) Group Precursors at the C5 Position
Introducing the ethynyl group, or a precursor to it, at the aniline stage is a key strategy. The most common precursor is a halogen, which can be later converted to the alkyne via cross-coupling reactions after the indole ring has been formed.
An alternative, more direct strategy involves the synthesis of an aniline that already bears a protected ethynyl group at the position that will become C5 of the indole. A prime example is the synthesis of 4-((trimethylsilyl)ethynyl)aniline (B1312356) derivatives. These are commonly prepared via a Sonogashira coupling reaction between a 4-haloaniline derivative (e.g., 4-bromo-N,N-dimethylaniline) and (trimethylsilyl)acetylene. The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its participation in undesired side reactions and enhancing its stability. smolecule.comgelest.com This TMS-protected aniline can then be used in various indole synthesis protocols, such as the Fischer or Bischler indole synthesis, to construct the indole ring with the protected ethynyl group already in place at the C5 position.
Direct Ethynylation Strategies at the Indole Core
The most prevalent and versatile methods for synthesizing this compound involve the direct functionalization of the indole scaffold at the C5 position. These strategies typically start with a 5-haloindole, most commonly 5-bromoindole (B119039) or 5-iodoindole (B102021).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is the cornerstone of direct ethynylation of the indole core. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne. libretexts.org For the synthesis of this compound, the reaction typically involves coupling 5-iodoindole or 5-bromoindole with a protected terminal alkyne like (trimethylsilyl)acetylene (TMSA). wikipedia.orgsigmaaldrich.com
The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂, in the presence of a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). sigmaaldrich.comresearchgate.net The TMS group is crucial as it prevents the homocoupling of the acetylene (B1199291) (Glaser coupling) and is readily removed post-coupling using mild conditions, such as treatment with a fluoride (B91410) source (e.g., TBAF) or a base like potassium carbonate in methanol, to yield the final this compound. smolecule.com The reactivity of the halide follows the order I > Br >> Cl, making 5-iodoindole a more reactive substrate than 5-bromoindole. wikipedia.org
| Indole Substrate | Alkyne | Catalyst System | Base/Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| 5-Iodoindole | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Acetonitrile | Effective synthesis of the TMS-protected this compound, which is then deprotected. | sigmaaldrich.com |
| Aryl Halide (General) | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, PPh₃, CuI | Triethylamine | General procedure for coupling haloarenes with TMS-acetylene, followed by deprotection. | researchgate.net |
| 1-Bromo-4-iodobenzene | (Trimethylsilyl)acetylene | Pd Catalyst, Cu(I) co-catalyst | Amine Base | Demonstrates selectivity for the more reactive iodide over bromide in Sonogashira coupling. | wikipedia.org |
Copper-Mediated Ethynylation Methods
While copper(I) is a standard co-catalyst in the Sonogashira reaction, where it facilitates the formation of a copper-acetylide intermediate, purely copper-catalyzed ethynylation methods are also explored. libretexts.org The work of Walter Reppe identified copper acetylides (Cu₂C₂) as the active species in industrial ethynylation processes. unicamp.brnih.gov These reactions typically involve the activation of a copper(II) oxide precursor to form the catalytically active copper(I) acetylide. unicamp.brnih.gov
In the context of synthesizing this compound, a copper-mediated approach would typically involve the coupling of 5-haloindole with an acetylide source. Although less common than palladium-catalyzed routes for this specific transformation, copper catalysis offers the advantage of being a more economical and potentially greener alternative. Research continues to develop efficient copper-catalyzed cross-coupling reactions for a broad range of substrates.
Base-Mediated Ethynylation Approaches
Transition-metal-free ethynylation of heterocycles is an emerging area of interest due to its potential for reduced cost and toxicity. However, direct base-mediated ethynylation at the C5 position of the indole core is challenging and not well-established. Such a transformation would likely require a highly activated indole substrate or a potent organometallic base to facilitate deprotonation and subsequent reaction with an ethynylating agent.
Related metal-free strategies have been developed for other heterocyclic systems. For instance, the direct palladium- and copper-free ethynylation of pyrrole (B145914) has been achieved using haloacetylenes in the presence of a solid alumina (B75360) (Al₂O₃) medium at room temperature. mdpi.com This method highlights the potential for solid-supported, solvent-free conditions to promote C-H functionalization. While this specific method has been applied to pyrroles and furans, its extension to the indole C5 position for the synthesis of this compound represents an area for future investigation. mdpi.com The development of robust, base-mediated, or other metal-free methods remains a significant synthetic goal.
Modified Indole Synthesis Routes Incorporating the Ethynyl Moiety
Traditional methods for indole synthesis can be adapted to construct this compound by using appropriately substituted starting materials. These modifications allow for the incorporation of the ethynyl group before the indole ring is formed.
The Fischer indole synthesis, a robust method discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize this compound using this method, a (4-ethynylphenyl)hydrazine is required as the starting material. This substituted hydrazine (B178648) is then condensed with a suitable carbonyl compound, followed by cyclization under acidic conditions to yield the desired 5-ethynyl-substituted indole. rsc.orgwikipedia.org The reaction can be catalyzed by Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride. wikipedia.org A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the Fischer indole synthesis. wikipedia.org
A practical example involves the reaction of (4-ethynylphenyl)hydrazine with an appropriate ketone, which after the characteristic rsc.orgrsc.org-sigmatropic rearrangement and subsequent elimination of ammonia, furnishes the aromatic indole ring with the ethynyl group at the 5-position. wikipedia.org
The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org This method is highly versatile and can be adapted for the synthesis of this compound derivatives. rsc.orgwikipedia.org To achieve this, a 4-ethynyl-2-iodoaniline would be the key starting material, which is then reacted with an alkyne in the presence of a palladium catalyst. wikipedia.org
The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride source like LiCl. wikipedia.org The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product. wikipedia.org The regioselectivity of the Larock synthesis almost always leads to 2,3-disubstituted indoles. uninsubria.it For synthesizing this compound itself, a terminal alkyne that can be subsequently removed or is a placeholder for hydrogen would be necessary in the reaction with 4-ethynyl-2-iodoaniline.
Recent advancements have shown that DMF-stabilized palladium nanoclusters can effectively catalyze the Larock indole synthesis without the need for external phosphine (B1218219) ligands, offering a greener alternative. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. numberanalytics.com While not a direct indole synthesis itself, it is a crucial strategy for preparing the necessary precursors for other cyclization methods. acs.org For instance, it can be used to synthesize N-arylhydrazones for the Fischer indole synthesis or substituted anilines required for other indole-forming reactions. wikipedia.orgresearchgate.net
In the context of this compound synthesis, a key application of the Buchwald-Hartwig amination would be the coupling of 4-ethynyl-bromobenzene with hydrazine or a protected hydrazine to generate the (4-ethynylphenyl)hydrazine precursor for the Fischer indole synthesis. This approach is particularly valuable when the desired substituted hydrazine is not commercially available. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. numberanalytics.comacs.org
| Reactants | Catalyst System | Conditions | Product | Yield |
| 3-bromo-1H-indole, Arylboronic acid, Aryl bromide | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 110 °C | 1,5-Diaryl-1H-indoles | Moderate to good |
| Aryl halides, Amines | Pd(0) or Pd(II), Ligand | Base | Aryl amines | High |
This table illustrates the general application of Buchwald-Hartwig amination for the synthesis of C,N-diarylated indoles and aryl amines, which can be precursors for more complex indole derivatives. numberanalytics.comresearchgate.net
The reductive cyclization of substituted o-nitrostyrenes is another effective method for indole synthesis. rsc.org To generate this compound, a 4-ethynyl-2-nitrostyrene derivative would serve as the starting material. This substrate can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction of 4-ethynyl-2-nitrobenzaldehyde.
The cyclization is typically achieved using a reducing agent, which deoxygenates the nitro group to a nitroso, hydroxylamino, or amino group, followed by intramolecular cyclization onto the adjacent vinyl group. unimi.it Palladium catalysts in the presence of carbon monoxide are commonly used for this transformation, where CO acts as the deoxygenating agent. unimi.itnih.gov Other reducing systems like P(OEt)₃ or formic acid have also been reported. unimi.itorganic-chemistry.org This method is advantageous as it allows for the synthesis of indoles from readily available nitroaromatics. unimi.it
| Starting Material | Catalyst/Reducing Agent | Conditions | Product |
| β-nitrostyrenes | Pd(dba)₂/dppf, CO | Toluene, 110 °C | 2-substituted indoles |
| 2-nitrostyrenes | Formic acid | - | Indoles |
| 2,3-dinitro-1,4-dialkenylbenzenes | Pd(OAc)₂, dppp, CO | Acetonitrile, 100 °C | 1H,8H-Pyrrolo[3,2-g]indoles |
This table presents examples of reductive cyclization of nitro-aromatic compounds to form indole and related heterocyclic structures. unimi.itnih.govorganic-chemistry.org
Modern synthetic chemistry has seen the emergence of electrocatalytic and photocatalytic methods for indole synthesis, offering milder and more sustainable alternatives. d-nb.info
Electrocatalytic synthesis can be employed for the dehydrogenative cyclization of 2-vinylanilides to form indoles. organic-chemistry.org This method avoids the need for external chemical oxidants. For the synthesis of a 5-ethynyl derivative, a 4-ethynyl-2-vinylanilide would be the required precursor. A metal-free electrochemical approach using iodine as a mediator can also facilitate the intramolecular C(sp²)-H amination of 2-vinyl anilines. organic-chemistry.org
Photocatalytic methods utilize visible light and a photocatalyst, such as an iridium complex, to generate radical intermediates under mild conditions. d-nb.info These methods can be applied to the synthesis of complex indole structures. For instance, a photocatalytic strategy can be used for the intramolecular homolytic aromatic substitution of a pending indole moiety, starting from redox-active esters. d-nb.info While direct examples for this compound are not prominent, the principles could be adapted by designing a suitable precursor bearing the 5-ethynyl group that can undergo photocatalytic cyclization.
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity is a critical consideration in many indole syntheses, ensuring the formation of the desired constitutional isomer.
In the Larock indole synthesis , the regioselectivity of the alkyne insertion is a key step. The reaction almost always produces 2,3-disubstituted indoles. uninsubria.it When an unsymmetrical alkyne is used with an o-iodoaniline, the larger substituent on the alkyne typically ends up at the C-2 position of the indole ring. This is a crucial factor to control when designing a synthesis for a specifically substituted this compound derivative.
In the Fischer indole synthesis , regioselectivity can be an issue when using unsymmetrical ketones, potentially leading to two different indole products. However, for the synthesis of the parent this compound, a simple carbonyl partner like acetaldehyde (B116499) (to form the hydrazone) would lead to a single regioisomer upon cyclization.
For methods involving electrophilic substitution on a pre-formed indole ring, the inherent reactivity of the indole nucleus dictates the regioselectivity. Electrophilic attack occurs preferentially at the C3 position. bhu.ac.in If the C3 position is blocked, substitution may occur at C2 or on the benzene ring. bhu.ac.in Therefore, direct ethynylation of an indole at the C5 position via electrophilic substitution is not a straightforward approach.
Stereoselectivity becomes relevant when the synthesis creates one or more chiral centers. For the synthesis of the achiral this compound, this is not a concern. However, if chiral derivatives are targeted, stereoselectivity is paramount. For example, in a modified Larock synthesis to produce optically active tryptophan derivatives, a chiral auxiliary is used to control the stereochemistry. wikipedia.org Similarly, diastereoselective additions to chiral imines can be employed to create stereocenters that are then incorporated into the indole structure through subsequent cyclization reactions. researchgate.net
Reactivity and Chemical Transformations of 5 Ethynyl 1h Indole
Click Chemistry Applications
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, is prominently featured in the reactivity profile of 5-ethynyl-1H-indole. tcichemicals.com The terminal alkyne is an ideal handle for such transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097). tcichemicals.comthermofisher.comnih.gov This reaction is known for its high efficiency, regioselectivity yielding the 1,4-disubstituted product, and compatibility with a wide range of functional groups and reaction conditions, including aqueous media. nih.govorganic-chemistry.org The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. organic-chemistry.orgmdpi.com
In the context of this compound, the CuAAC reaction has been employed to synthesize a variety of 1,2,3-triazole-linked indole (B1671886) derivatives. For instance, it has been used to prepare potential dopamine (B1211576) D3 receptor ligands by coupling this compound with various azide-containing phenylpiperazine moieties. nih.gov These reactions are typically carried out in solvents like a THF:H₂O mixture at room temperature, often yielding the desired products in good yields. nih.gov The robustness of the triazole ring, being resistant to hydrolysis, oxidation, and reduction, makes it an excellent linker in drug discovery and development. thermofisher.com
| Reactants | Catalyst System | Solvent | Conditions | Product Type | Reference |
| This compound, Azido-phenylpiperazine derivative | Sodium ascorbate, CuSO₄·5H₂O | THF:H₂O (3:1) | Room temperature, 16 h | 1-(Indol-5-yl)-4-substituted-1,2,3-triazole | nih.gov |
| This compound, 2-(2-Azidoethyl)oxirane, Phenylpiperazine HCl | Sodium ascorbate, CuSO₄·5H₂O, K₂CO₃, β-cyclodextrin | H₂O | Room temp (30 min) then 80 °C (2 h) | 1,2,3-Triazole-linked indole derivative | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity associated with copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. rsc.org This reaction involves an azide and a strained cyclooctyne (B158145), which react readily without the need for a metal catalyst. rsc.orgnih.gov While the terminal alkyne of this compound is not strained itself, it could theoretically be coupled with a molecule that has undergone a separate SPAAC reaction, or the indole itself could be modified to contain a strained alkyne. However, direct examples of this compound participating in SPAAC are not prominently documented in the reviewed literature, which primarily focuses on the use of strained cyclooctynes like dibenzocyclooctynol (DIBO). nih.govrsc.org The principles of SPAAC are significant for bioconjugation, allowing for the labeling of biomolecules in living systems where copper catalysis would be problematic. nih.gov
Thiol-Yne Reactions
The thiol-yne reaction involves the addition of a thiol (-SH) to an alkyne (-C≡CH), typically initiated by radicals or UV irradiation, to form an alkenyl sulfide (B99878). wikipedia.org This reaction can proceed via a mono-addition to yield a mixture of (E/Z)-alkenes or a di-addition resulting in a 1,2-dithioether. wikipedia.org The process is considered a click reaction due to its efficiency and atom economy. rsc.org
The reaction proceeds via a free-radical chain mechanism, starting with the generation of a thiyl radical. This radical then adds to the alkyne of a molecule like this compound. The resulting vinyl radical can then abstract a hydrogen from another thiol molecule to form the vinyl sulfide product and regenerate the thiyl radical, propagating the chain. researchgate.net While the general principles of thiol-yne chemistry are well-established for various alkynes, specific studies detailing the reaction of this compound with various thiols under these conditions are an area for further exploration. wikipedia.orgmdpi.combeilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions of the Ethynyl (B1212043) Moiety
Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and the ethynyl group of this compound is an excellent substrate for these transformations.
Sonogashira Coupling with Aryl/Vinyl Halides
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a fundamental transformation in organic synthesis, widely used for creating conjugated enyne and arylethyne structures. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). mdpi.combeilstein-journals.org
The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
The Sonogashira reaction with this compound allows for the direct attachment of various aryl or vinyl groups to the indole core at the 5-position. This strategy is valuable for synthesizing complex heterocyclic systems and exploring structure-activity relationships in medicinal chemistry. For example, coupling this compound with substituted aryl halides can generate a library of 5-arylalkynyl-1H-indoles.
| Alkyne | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Product Type | Reference |
| Terminal Alkyne | Aryl/Vinyl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | Mild, often room temp. | Disubstituted Alkyne | wikipedia.org |
| Terminal Alkyne | Aryl Bromide | [DTBNpP]Pd(crotyl)Cl (P2) | TMP / DMSO | Room temperature | Aryl-substituted Alkyne | nih.gov |
| 5-Iodo-pyrimidinone | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | Room temperature | Fused heterocyclic system | mdpi.com |
Heck Reaction and Hydroarylation
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene, forming a substituted alkene. organic-chemistry.orglibretexts.org A variation known as the reductive Heck reaction involves the hydroarylation of an alkene, where a C-H bond of an arene adds across the double bond. nih.gov While the classic Heck reaction involves an alkene as the coupling partner, related palladium-catalyzed transformations can involve alkynes.
For instance, a tandem coupling reaction involving the hydroarylation of an alkyne followed by cyclization can be a powerful strategy. In the context of this compound, a palladium-catalyzed reaction with an appropriate coupling partner could lead to the formation of more complex, fused heterocyclic systems. For example, intramolecular Heck reactions are particularly efficient for constructing cyclic structures. libretexts.org The reaction of this compound in a dehydrogenative Heck reaction with an alkene could potentially lead to 5-vinylic indole derivatives. mdpi.com Although direct examples involving this compound are not extensively detailed in the provided search context, the general reactivity patterns of palladium catalysis suggest its applicability for further functionalization of the ethynyl group. nih.govchemrxiv.org
Homocoupling Reactions for Diynes
The terminal alkyne functionality of this compound allows for the formation of symmetric 1,3-diynes through homocoupling reactions. A prominent method for this transformation is the Glaser coupling, which utilizes a copper(I) catalyst, such as cuprous chloride or bromide, in the presence of an oxidant like air (O2). ambeed.comwikipedia.org The reaction is typically carried out in a solvent such as water or ethanol (B145695) with a base, traditionally ammonia, to deprotonate the terminal alkyne. ambeed.com
A related and often more versatile method is the Hay coupling, which employs a soluble copper-TMEDA (tetramethylethylenediamine) complex as the catalyst. wikipedia.orgorganic-chemistry.org This modification offers better solubility in a wider array of solvents. organic-chemistry.org For instance, the homocoupling of 5-ethynyl-1-octyl-1H-indole has been achieved using CuI and TMEDA in DMF to produce 1,4-bis(1-octyl-1H-indol-5-yl)buta-1,3-diyne in good yield. rsc.org
These homocoupling reactions provide a direct route to symmetrical diynes incorporating the indole moiety, which are of interest for the development of novel organic materials and conjugated systems. beilstein-journals.orgresearchgate.net
Table 1: Examples of Homocoupling Reactions of this compound Derivatives
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
| 5-Ethynyl-1-octyl-1H-indole | CuI, TMEDA, DMF | 1,4-bis(1-octyl-1H-indol-5-yl)buta-1,3-diyne | 81 | rsc.org |
Reactivity of the Indole Core
The indole ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution is the C3 position, as the resulting cationic intermediate (the Wheland intermediate) is more stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inlibretexts.org If the C3 position is blocked, electrophilic substitution can occur at the C2 position. bhu.ac.in
Electrophilic Aromatic Substitution at C2 and C3
Due to the high electron density of the pyrrole (B145914) ring within the indole nucleus, electrophilic substitution reactions preferentially occur at the C3-position. bhu.ac.in This regioselectivity is attributed to the formation of a more stable carbocation intermediate compared to attack at the C2-position. bhu.ac.inlibretexts.org
Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. libretexts.org However, strong acidic conditions often used in these reactions can lead to polymerization of the electron-rich indole ring. bhu.ac.in Therefore, milder or modified reagents are often employed. For instance, nitration can be carried out using non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid protonation at C3 which deactivates the pyrrole ring towards electrophilic attack. bhu.ac.in
If the C3 position is already substituted, electrophilic attack can be directed to the C2 position. bhu.ac.in Silver-catalyzed direct selanylation of indoles with diorganoyl diselenides shows high regioselectivity for the C3 position; however, if C3 is blocked, 2-selanylindoles can be obtained. rsc.orgnih.govrsc.org
Nucleophilic Additions and Substitutions
While the indole ring is inherently electron-rich and thus more prone to electrophilic attack, nucleophilic reactions can occur, particularly when the indole nucleus is modified with strong electron-withdrawing groups. sci-hub.se These groups render the ring more susceptible to attack by nucleophiles. For example, the presence of a nitro group on the indole ring facilitates nucleophilic addition reactions. sci-hub.se
Furthermore, the generation of electrophilic intermediates from the indole core can lead to subsequent nucleophilic attack. For instance, (1H-indol-3-yl)methyl halides, which can be generated in situ, are reactive electrophiles that readily undergo nucleophilic substitution at the methylene (B1212753) carbon. researchgate.net However, the instability of these intermediates often leads to dimerization or oligomerization. researchgate.net
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation and N-acylation reactions. The acidity of the N-H proton allows for its removal by a suitable base, generating an indolyl anion which is a potent nucleophile.
N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. For example, 5-bromo-1H-indole can be N-alkylated with 1-bromooctane (B94149) using sodium hydride in DMF to yield 5-bromo-1-octyl-1H-indole. rsc.org
N-acylation typically occurs readily with acylating agents like acid chlorides or anhydrides. It is noteworthy that in some instances, acylation can occur at the C3 position before the nitrogen. bhu.ac.in
Cycloaddition Reactions (e.g., [2+2], [4+2])
The ethynyl group of this compound and the indole core itself can participate in various cycloaddition reactions, providing pathways to more complex heterocyclic structures. The alkyne moiety is a particularly versatile dienophile and dipolarophile.
One of the most prominent cycloaddition reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which leads to the formation of 1,2,3-triazoles. acs.org This reaction is highly efficient and tolerant of a wide range of functional groups.
The indole ring can also participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with the C2=C3 double bond of the indole core can be used to construct complex spirocyclic indole derivatives. mdpi.com While specific examples for this compound are not detailed in the provided context, the general reactivity patterns of indoles and terminal alkynes suggest its potential to undergo such transformations. cymitquimica.com
Functional Group Interconversions of the Ethynyl Group
The ethynyl group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this building block. imperial.ac.uk
A key transformation is the Sonogashira cross-coupling reaction, where the terminal alkyne is coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netmdpi.com This reaction is a powerful method for forming carbon-carbon bonds and has been used to synthesize a wide range of substituted alkynes. For example, this compound can be coupled with various aryl halides to introduce diverse substituents at the terminus of the alkyne. rsc.orgnih.gov
The terminal alkyne can also undergo hydration to form a methyl ketone (a Markovnikov addition) or an aldehyde (an anti-Markovnikov addition), depending on the reaction conditions and catalysts used. aablocks.com Oxidation of the alkyne is another possibility, which can lead to the formation of carboxylic acids or other oxygenated functionalities. Furthermore, the alkyne can be reduced to the corresponding alkene or alkane.
Hydration and Oxidation
The terminal alkyne functionality of this compound is susceptible to both hydration and oxidation reactions, leading to the formation of carbonyl-containing indole derivatives.
Hydration: The addition of water across the carbon-carbon triple bond of an alkyne, known as hydration, typically yields a ketone. In the case of terminal alkynes like this compound, this reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne. The initial product of this addition is an enol, which rapidly tautomerizes to the more stable keto form.
While specific studies on the direct hydration of this compound are not extensively documented in the reviewed literature, the hydration of similar ethynyl-substituted heterocyclic compounds provides a strong precedent for this transformation. For instance, 5-ethynyl-dU, a related compound, is known to undergo base-catalyzed hydration, which results in the formation of a methyl ketone. glenresearch.com This suggests that under appropriate acidic or basic conditions, or with transition metal catalysis (e.g., mercury(II) salts), this compound can be converted to 5-acetyl-1H-indole. glenresearch.comlibretexts.org
Oxidation: The ethynyl group can also be subjected to oxidative cleavage or transformation. Gold-catalyzed oxidation has been shown to be an effective method for the transformation of ethynyl-substituted indoles. In a study on 1-(2-ethynylphenyl)-1H-indoles, gold catalysis facilitated the oxidation of the triple bond to a 1,2-dicarbonyl species, which then underwent an intramolecular cyclization. unimi.itresearchgate.net This indicates that the ethynyl group in this compound is a reactive site for oxidative transformations, potentially leading to the formation of various oxidized products depending on the reaction conditions and oxidizing agents employed.
Table 1: Hydration and Oxidation Products of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-Ethynyl-dU | Base-catalyzed hydration | 5-Acetonyl-dU | glenresearch.com |
| 1-(2-Ethynylphenyl)-1H-indoles | Gold-catalyzed oxidation | Indolo[1,2-a]quinolin-5(6H)-ones | unimi.itresearchgate.net |
| This compound (projected) | Hydration (e.g., H₂SO₄, HgSO₄) | 5-Acetyl-1H-indole | libretexts.org |
Hydrogenation
The triple bond of the ethynyl group is readily reduced through catalytic hydrogenation. This reaction involves the addition of hydrogen gas (H₂) across the alkyne in the presence of a metal catalyst. The hydrogenation can be controlled to yield either the corresponding alkene (5-vinyl-1H-indole) or the fully saturated alkane (5-ethyl-1H-indole).
The choice of catalyst and reaction conditions is crucial for selective hydrogenation. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are commonly used for the syn-selective reduction of alkynes to cis-alkenes. For the complete reduction to the alkane, more active catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel are typically employed. chemistrytalk.orglibretexts.org
Under standard catalytic hydrogenation conditions, other reducible functional groups within the molecule may also be affected. However, the conditions typically used for the reduction of an alkyne to an alkane are generally mild enough to leave the aromatic indole ring intact. libretexts.org The successful synthesis of 5-ethyl-1H-indole from other precursors has been reported, and catalytic hydrogenation of this compound represents a direct and efficient route to this compound. nih.gov
Table 2: Catalytic Hydrogenation of Alkynes
| Substrate Type | Catalyst | Product Type | Reference |
|---|---|---|---|
| Alkyne | Pd/C, PtO₂, or Raney Ni | Alkane | chemistrytalk.orglibretexts.org |
| Alkyne | Lindlar's Catalyst | cis-Alkene | chemistrytalk.org |
| This compound (projected) | Pd/C, H₂ | 5-Ethyl-1H-indole | libretexts.orgnih.gov |
Metal Coordination Chemistry of this compound Ligands
The this compound scaffold possesses multiple potential coordination sites, making it an interesting ligand for the construction of organometallic complexes. The indole nitrogen atom has a lone pair of electrons that can be donated to a metal center, acting as a Lewis base. publish.csiro.au Additionally, the π-system of the ethynyl group and the indole ring can participate in metal binding.
A study on the coordination chemistry of a related ligand, 5-ethynyl-1,3,3-trimethyl-3H-indole, with various transition metals such as ruthenium, iron, and platinum has provided significant insights into the ligating properties of this class of compounds. publish.csiro.au In these complexes, the indole ligand was found to coordinate to the metal center primarily through the nitrogen atom. publish.csiro.au The electronic properties of the resulting organometallic complexes were shown to be tunable by modifying the metal center and other ancillary ligands. publish.csiro.au
The coordination of the this compound ligand to a metal center can influence the electronic and photophysical properties of the molecule. For example, in ruthenium complexes of 5-ethynyl-1,3,3-trimethyl-3H-indole, a single-electron oxidation was observed to be localized over the M–C≡C–aryl moiety, demonstrating electronic communication between the metal and the indole ligand through the ethynyl bridge. publish.csiro.au
The orientation of the indole ring relative to the other ligands in the coordination sphere can be influenced by steric factors. publish.csiro.au For instance, in a ruthenium complex with bulky triphenylphosphine (B44618) ligands, the indole ring was observed to rotate to minimize steric hindrance. publish.csiro.au This demonstrates that the spatial arrangement of these complexes can be controlled through ligand design.
Table 3: Metal Complexes with this compound Derivative Ligands
| Metal Center (M) | Ancillary Ligands (L) | Indole Ligand | Key Findings | Reference |
|---|---|---|---|---|
| Ru, Fe | Cp' (Cp or Cp*), PPh₃, dppe | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Coordination via indole nitrogen; electronic modulation. | publish.csiro.au |
| Ru | dppe, P(OEt)₃ | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Single-electron oxidation localized on M–C≡C–aryl. | publish.csiro.au |
| Pt | PEt₃, PPh₃, PCy₃ | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Steric influence on ligand orientation. | publish.csiro.au |
| Cu(I) | - | 5-Ethynyl-1,3,3-trimethyl-3H-indole | Formation of a polymeric coordination complex. | publish.csiro.au |
Cp' = cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*); dppe = 1,2-bis(diphenylphosphino)ethane (B154495)
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5-Ethynyl-1H-indole in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved, confirming the molecular structure and differentiating it from potential isomers.
The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of the indole (B1671886) and ethynyl (B1212043) moieties. In a typical deuterated solvent like DMSO-d₆, the proton on the indole nitrogen (N-H) appears as a broad singlet at a downfield chemical shift, often around 11.28 ppm. rsc.org The protons on the aromatic ring exhibit distinct splitting patterns. For instance, the H4 proton typically appears as a singlet around 7.69 ppm, the H7 proton as a doublet at approximately 7.38 ppm, and the H6 proton as a doublet around 7.16 ppm. rsc.org The pyrrolic protons, H2 and H3, and the acetylenic proton (C≡C-H) also show characteristic resonances. rsc.org The acetylenic proton, for example, is observed as a singlet at about 3.87 ppm in DMSO-d₆. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The two carbons of the ethynyl group are particularly noteworthy, with chemical shifts that are distinct from the sp²-hybridized carbons of the indole ring. The specific chemical shifts of all ten carbon atoms can be precisely assigned, which is crucial for distinguishing this compound from other isomers, such as those where the ethynyl group is located at a different position on the indole ring.
Interactive Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 11.28 | s | - |
| H4 | 7.69 | s | - |
| H7 | 7.38 | d | 8.4 |
| H6 | 7.16 | d | 8.0 |
| H2/H3 | 6.44 | s | - |
| C≡C-H | 3.87 | s | - |
Data sourced from a study on the de novo synthesis of alkyne substituted tryptophans. rsc.org
Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. princeton.edulibretexts.org For this compound, COSY spectra would show correlations between adjacent protons on the benzene (B151609) ring, for example, between H6 and H7, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. princeton.edumdpi.com This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the H4 proton would show a cross-peak with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). princeton.eduresearchgate.net This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the acetylenic proton would show a correlation to both C5 and the other sp-hybridized carbon of the alkyne, confirming the position of the ethynyl group. Correlations from H4 and H6 to the C5 carbon would further solidify this assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is crucial for determining stereochemistry, although for a planar molecule like this compound, its primary use is to confirm through-space proximity consistent with the established connectivity. princeton.eduresearchgate.net
Together, these 2D NMR techniques provide a comprehensive and unambiguous structural assignment of this compound. slideshare.net
While solution-state NMR provides data on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. csic.es This is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound. google.comnih.gov Polymorphs can exhibit different physical properties, and ssNMR, often in conjunction with X-ray powder diffraction, can distinguish between them. researchgate.net
For indole derivatives, ¹³C and ¹⁵N ssNMR have been used to study their solid-state structures. unito.itauremn.org Different polymorphs of this compound would likely present distinct chemical shifts in their ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectra due to differences in crystal packing and intermolecular interactions. unito.itrsc.org Although specific ssNMR studies on this compound are not widely reported, the techniques have been successfully applied to other complex indole derivatives to characterize their solid-state forms. researchgate.netunito.it
X-ray Crystallography for Precise Structural Determination
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline molecule, providing definitive data on bond lengths, bond angles, and crystal packing. uhu-ciqso.es
To perform SC-XRD, a suitable single crystal of this compound must be grown. mdpi.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. researchgate.netmdpi.com
Studies on related ethynyl-indole compounds, such as 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, have successfully employed SC-XRD to elucidate their molecular structures. iucr.org These studies confirm the near planarity of the indole ring system and provide precise geometric parameters. iucr.org For this compound, an SC-XRD analysis would unequivocally confirm the substitution pattern and the geometry of the entire molecule.
The data obtained from SC-XRD allows for a detailed analysis of the molecule's internal geometry. researchgate.netresearchgate.net Key parameters for this compound that would be determined include:
The bond lengths within the indole core, which reveal the degree of aromaticity.
The C-C and C-N bond lengths within the pyrrole (B145914) and benzene rings.
The length of the carbon-carbon triple bond of the ethynyl group.
The bond angles throughout the molecule, which define its shape.
The dihedral angles, which describe the planarity of the indole ring system.
This detailed structural information is invaluable for understanding the molecule's electronic properties and its potential interactions in various chemical and biological contexts.
Interactive Table 2: Representative Bond Lengths and Angles for Ethynyl-Indole Derivatives from X-ray Crystallography
| Bond/Angle | Typical Value (Å or °) |
|---|---|
| C≡C (triple bond) | ~1.18 - 1.22 Å |
| C(sp)-C(sp²) | ~1.43 - 1.44 Å |
| Indole Ring C-C | ~1.36 - 1.44 Å |
| Indole Ring C-N | ~1.35 - 1.38 Å |
| C-C≡C Angle | ~174 - 179° |
Values are representative and based on crystallographic data of similar structures. liverpool.ac.ukpublish.csiro.au
Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The solid-state architecture and molecular recognition capabilities of this compound are governed by a combination of hydrogen bonding and π-stacking interactions. The indole moiety itself is a versatile participant in such non-covalent interactions.
π-Stacking: The planar, aromatic indole ring system is well-suited for π-π stacking interactions. vulcanchem.commdpi.com These interactions occur when the aromatic rings of adjacent molecules stack parallel to one another, contributing to the stability of the crystalline structure. libretexts.org The stacking can adopt various geometries, such as parallel-displaced, to maximize favorable electrostatic and dispersion forces. mdpi.comlibretexts.org Studies on related indole derivatives show that π-π stacking, often in conjunction with hydrogen bonding, is a dominant feature in their crystal structures, influencing properties like solubility and solid-state reactivity. mdpi.comvulcanchem.com The presence of the ethynyl group, a π-system itself, can further modulate these stacking interactions.
| Interaction Type | Donor | Acceptor | Typical Distance/Energy |
| Hydrogen Bond | Indole N-H | N, O, or other electronegative atoms | N/A |
| Weak Hydrogen Bond | Ethynyl C-H | π-system of an adjacent indole ring | N/A |
| π-π Stacking | Indole aromatic ring | Indole aromatic ring of adjacent molecule | 3.6–3.9 Å separation vulcanchem.com |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups and elucidating the molecular structure of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its specific functional groups. These signatures allow for unambiguous confirmation of its molecular structure. The key vibrational frequencies are associated with the N-H group of the indole ring, the terminal alkyne (C≡C-H), and the aromatic C=C bonds.
Key absorptions for the terminal alkyne group are sharp and characteristic. For a related indole derivative, these have been observed at approximately 3176 cm⁻¹ for the terminal alkyne C-H stretch (ν(≡C-H)) and 2099 cm⁻¹ for the carbon-carbon triple bond stretch (ν(C≡C)). liverpool.ac.uk The indole N-H stretch typically appears as a broad peak around 3400 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring are expected in the 1450–1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Indole N-H | N-H Stretch | ~3400 (broad) | |
| Terminal Alkyne C-H | ≡C-H Stretch | ~3176 (sharp) | liverpool.ac.uk |
| Alkyne C≡C | C≡C Stretch | ~2099-2203 | liverpool.ac.uk |
| Aromatic C=C | C=C Stretch | 1450–1600 |
Raman Spectroscopy for Vibrational Modes and Molecular Structure
Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar C≡C bond. The alkyne group in this compound is expected to produce a strong and distinct Raman scattering signal. spie.org This peak occurs in a spectral region that is typically free from signals of endogenous biomolecules, making the ethynyl group an effective Raman tag for imaging in biological systems. spie.org The Raman spectrum of the parent indole molecule is well-documented, and the spectrum of this compound would consist of these characteristic indole ring vibrations combined with the prominent alkyne signal. chemicalbook.com Ring breathing modes are also expected near 600-800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Key Feature |
| Alkyne C≡C | C≡C Stretch | ~2100-2200 | Strong, sharp peak in a "silent" region spie.org |
| Indole Ring | Ring Vibrations | Various | Characteristic fingerprint of the indole nucleus chemicalbook.com |
| Indole Ring | Ring Breathing | ~600-800 | Intensity sensitive to substituents |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic properties of this compound, arising from its conjugated π-electron system, can be probed using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. Indole and its derivatives are known for their fluorescent properties. liverpool.ac.ukcymitquimica.com
Elucidation of Electronic Transitions
The UV-Vis absorption spectrum of this compound is dominated by π-π* electronic transitions within the aromatic indole ring system, which is extended by conjugation with the ethynyl group. The parent indole chromophore has two low-lying excited singlet states, ¹Lₐ and ¹Lₑ, which are responsible for its characteristic absorption bands. researchgate.net The electronic origin of indole is at approximately 35,231 cm⁻¹ (283.8 nm). researchgate.net
Substitution on the indole ring significantly influences the energy of these transitions. Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the absorption maxima. core.ac.uk The ethynyl group, acting as a π-conjugated extension, is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of the absorption bands compared to the unsubstituted indole.
Quantum Yield and Fluorescence Lifetime Studies
This compound is expected to be fluorescent, a common characteristic of indole derivatives. cymitquimica.com The fluorescence emission results from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀).
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's local environment. acs.orgedinst.com For many biological fluorophores, lifetimes are typically in the nanosecond range. researchgate.net The lifetime of the excited state for various arylethynyl triazoles has been measured to be in the range of 1.25 to 4.23 ns, which is characteristic for fluorescence. mdpi.com It is anticipated that this compound would exhibit a fluorescence lifetime within this typical range for small organic fluorophores.
The table below presents photophysical data for related arylethynyl compounds to illustrate the range of expected values.
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Arylethynyl Triazoles | 311 - 478 | 361 - 553 | 0.02 - 0.70 | 1.25 - 4.23 |
Data from a study on substituted 1,2,3-triazoles to provide context for typical values of similar structures. mdpi.com
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (beyond basic identification)
Advanced mass spectrometry (MS) techniques are indispensable for the definitive structural confirmation of "this compound." Methods extending beyond simple molecular ion detection, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide unequivocal evidence of its elemental composition and offer deep insights into its chemical architecture through controlled fragmentation. nih.govmdpi.com
High-resolution mass spectrometers, including Time-of-Flight (TOF) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, are employed to determine the mass of a molecule with extremely high accuracy. nih.gov For "this compound," HRMS confirms the molecular formula, C10H7N, by measuring its monoisotopic mass to several decimal places. epa.govsigmaaldrich.com The experimentally determined mass typically aligns closely with the theoretical monoisotopic mass of 141.057849 g/mol . epa.gov Analysis is commonly performed on protonated or other adducted forms of the molecule, generated through soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). publish.csiro.aukoreascience.kr
| Adduct Type | Ion Formula | Theoretical m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₈N]⁺ | 142.06513 | Positive |
| [M+Na]⁺ | [C₁₀H₇NNa]⁺ | 164.04707 | Positive |
| [M+K]⁺ | [C₁₀H₇NK]⁺ | 180.02101 | Positive |
| [M-H]⁻ | [C₁₀H₆N]⁻ | 140.05057 | Negative |
Tandem mass spectrometry (MS/MS) provides further structural proof by analyzing fragmentation patterns. In this technique, a specific precursor ion, such as the protonated molecule [M+H]⁺ at m/z 142.1, is isolated and subjected to collision-induced dissociation (CID). nih.govnih.gov This process breaks the molecule into smaller, charged fragments (product ions), which are then detected. The resulting fragmentation pattern serves as a structural fingerprint.
For indole derivatives, protonation typically occurs on the indole nitrogen, initiating fragmentation pathways. nih.gov While specific, detailed fragmentation studies on "this compound" are not extensively published, logical fragmentation pathways can be inferred from the general principles of heterocyclic compound fragmentation. aip.org Key fragmentation would likely involve the loss of small, stable neutral molecules from the indole core or the ethynyl substituent.
| Precursor Ion (m/z) | Plausible Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 142.1 | HCN (Hydrogen Cyanide) | 115.1 | Loss from the pyrrole ring |
| 142.1 | C₂H₂ (Acetylene) | 116.1 | Loss of the ethynyl group |
Furthermore, advanced analytical approaches such as ion mobility spectrometry-mass spectrometry (IMS-MS) can provide an additional dimension of characterization through the measurement of the ion's collisional cross-section (CCS). The CCS is a crucial physicochemical property related to the size and shape of an ion. Predicted CCS values for various adducts of "this compound" offer a baseline for more advanced structural identification. uni.lu
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.06513 | 130.1 |
| [M+Na]⁺ | 164.04707 | 134.1 |
| [M+K]⁺ | 180.02101 | 135.1 |
| [M-H]⁻ | 140.05057 | 124.2 |
Computational and Theoretical Studies of 5 Ethynyl 1h Indole
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is employed to determine the electronic structure of molecules, from which numerous properties can be derived.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms. For flexible molecules, a conformational analysis is performed to identify different stable conformers and their relative energies. While general principles of molecular geometry can be applied, specific bond lengths, bond angles, and dihedral angles for 5-Ethynyl-1H-indole, as determined by DFT calculations, are not available in the current literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's stability and its potential for electronic transitions. Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not documented in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a molecule will interact with other chemical species. An MEP map for this compound would reveal the reactive sites, but such a map has not been published.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It describes charge transfer interactions, hybridization, and delocalization of electron density, which are fundamental to understanding molecular stability and reactivity. A specific NBO analysis for this compound is not found in the available scientific papers.
Prediction of Spectroscopic Properties (IR, NMR)
DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. While experimental data may exist, predicted IR and NMR spectra for this compound based on DFT calculations are not reported in the literature.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
TD-DFT is a powerful method for calculating the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). It can predict the wavelengths of maximum absorption and the corresponding electronic transitions (e.g., from HOMO to LUMO). This information is vital for understanding the photophysical properties of a compound. A TD-DFT analysis of the electronic spectra of this compound is currently absent from the scientific literature.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
Computational methods allow for a deep understanding of the chemical bonding and subtle non-covalent interactions that govern the behavior of this compound. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are two key techniques used for this purpose.
Quantum Theory of Atoms in Molecules (QTAIM) analysis partitions the electron density of a molecule to define atoms and the bonds between them based on the topology of the electron density field (ρ(r)). frontiersin.orgresearchgate.net This method can precisely characterize the nature of chemical bonds by analyzing the properties at a bond critical point (BCP), which is a minimum in the electron density along the bond path but a maximum in the perpendicular directions.
For this compound, a QTAIM analysis would provide quantitative data on its various chemical bonds. Key parameters at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(b)), would be calculated to classify the interactions. frontiersin.org For instance, the C≡C triple bond of the ethynyl (B1212043) group would be characterized by a high value of ρ and a negative ∇²ρ, indicative of a strong, shared covalent interaction. In contrast, any potential intramolecular hydrogen bonds, such as a weak interaction between the N-H proton and the ethynyl π-system, would exhibit much lower ρ values and positive ∇²ρ values, characteristic of closed-shell interactions.
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak, non-covalent interactions in real space. science.gov It is based on the relationship between the electron density and the reduced density gradient (s). science.gov Regions of low density and low gradient signify non-covalent interactions, which can be color-mapped to distinguish between stabilizing van der Waals forces (typically green), attractive hydrogen bonds (blue), and repulsive steric clashes (red). science.gov
In the context of this compound, NCI analysis is crucial for understanding its supramolecular chemistry and interactions with other molecules. For example, in a protein-ligand complex, an NCI plot would reveal the specific non-covalent forces, such as π-π stacking between the indole (B1671886) ring and an aromatic amino acid residue, or hydrogen bonding between the indole N-H donor and a protein backbone carbonyl acceptor. Such analysis was used to demonstrate the interplay of halogen bonds, hydrogen bonds, and van der Waals interactions in determining the crystal structures of co-crystals involving 1,4-bis(iodoethynyl)benzene, a related structural motif. nih.gov
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the detailed pathways of chemical reactions. rsc.org These studies allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with these transition states, chemists can predict reaction feasibility, kinetics, and selectivity. acs.org
For this compound, computational studies can elucidate the mechanisms of its characteristic reactions, such as electrophilic additions to the alkyne, metal-catalyzed cross-coupling reactions, and cycloadditions. For example, a DFT study on the gold-catalyzed cyclization of 1-ethynyl-2-(phenylethynyl)benzene revealed that the 5-exo-dig cyclization has a lower activation barrier than the 6-endo-dig pathway, explaining the experimentally observed selectivity. researchgate.net
A hypothetical computational study on a nickel-catalyzed C-H oxidative cycloaddition between an aromatic amide and this compound could be performed to understand its regioselectivity. acs.org Such a study would involve:
Reactant Complex Formation: Modeling the initial coordination of the catalyst, amide, and this compound.
Transition State Search: Locating the transition state structures for key steps like C-H activation, migratory insertion of the alkyne, and reductive elimination.
Energy Profile Calculation: Computing the free energy changes along the reaction coordinate to construct a complete energy profile.
This analysis would reveal the lowest energy pathway and explain why one regioisomer is formed preferentially over another, providing insights that are difficult to obtain through experimental means alone. acs.org
In Silico Screening and Molecular Docking for Biological Target Interactions
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a molecule might bind to a biological target, typically a protein or nucleic acid. acs.org These methods screen large libraries of compounds against a target's three-dimensional structure to identify potential lead compounds with high binding affinity. nih.gov
The this compound scaffold is a valuable starting point for designing new therapeutic agents. Research has shown that derivatives of this compound can be synthesized and evaluated for biological activity. In one study, polyphenolic triazole-linked indole compounds, derived from this compound, were designed and synthesized to inhibit the aggregation of α-synuclein and tau proteins, which are implicated in neurodegenerative diseases. nih.gov While this study focused on experimental validation through methods like the Thioflavin-T (ThT) fluorescence assay and Transmission Electron Microscopy (TEM), the initial design was guided by principles of molecular recognition relevant to docking. nih.gov
Molecular docking simulations of indole derivatives against various protein targets have revealed key binding interactions. Docking scores, which estimate the binding free energy, are used to rank potential inhibitors. For example, various indole derivatives have been docked against targets like cyclooxygenase (COX), glutathione (B108866) S-transferase (GST), and bacterial enzymes, showing that specific substitutions on the indole ring are crucial for potent activity. researchgate.netmdpi.com
The table below summarizes representative docking results for various indole derivatives against different biological targets, illustrating the type of data generated in such studies.
These studies collectively demonstrate that the indole scaffold can form crucial hydrogen bonds, π-π stacking, and hydrophobic interactions within protein active sites. The ethynyl group of this compound offers a key vector for chemical modification, allowing for the synthesis of derivatives with tailored properties to enhance binding affinity and selectivity for a desired biological target.
Applications in Chemical Biology and Bioconjugation
Bioorthogonal Labeling Strategies for Biomolecules
Bioorthogonal labeling is a two-step process that involves introducing a non-native chemical handle, such as the alkyne in 5-Ethynyl-1H-indole, into a biomolecule, followed by selective reaction with a probe molecule. sci-hub.se This approach enables the visualization and manipulation of biological molecules like proteins and nucleic acids. sci-hub.se The small size of the ethynyl (B1212043) group is particularly advantageous as it is unlikely to disrupt the natural structure and function of the biomolecule it is attached to. nih.gov
The terminal alkyne of this compound serves as a chemical reporter that can be incorporated into proteins or nucleic acids. This can be achieved through metabolic labeling, where cells are fed precursors containing the alkyne group. For instance, unnatural amino acids or nucleosides bearing an ethynyl-indole moiety could be incorporated during protein or DNA/RNA synthesis, respectively. Once incorporated, these tagged biomolecules can be detected both in vitro (in cell lysates) and in vivo (in living organisms) by reacting them with a probe containing a complementary azide (B81097) group. nih.gov This strategy has been successfully used with similar molecules; for example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyluridine (B57126) (EU) are widely used to label newly synthesized DNA and RNA in cells. nih.gov
The premier reaction for bioorthogonal labeling with alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction forms a stable triazole linkage between the alkyne-modified biomolecule (e.g., a protein tagged with an 5-ethynyl-indole derivative) and an azide-bearing probe (e.g., a fluorescent dye or an affinity tag like biotin). biosynth.comrsc.org The CuAAC reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation. researchgate.netbiosynth.com For in vivo applications where copper toxicity is a concern, a catalyst-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used, which employs strained cyclooctyne (B158145) derivatives instead of terminal alkynes. nih.govnih.gov
| Click Chemistry Technique | Reactants | Key Features | Primary Application Context |
| CuAAC | Terminal Alkyne + Azide | Copper(I) catalyst, High efficiency, Forms 1,4-disubstituted triazole. nih.govbiosynth.com | In vitro labeling, Proteomics, DNA research. researchgate.net |
| SPAAC | Strained Alkyne (e.g., cyclooctyne) + Azide | Catalyst-free, Lower reaction rate than CuAAC, Biocompatible for live cells. nih.govnih.gov | In vivo imaging, Live-cell labeling. nih.gov |
Development of Molecular Probes and Imaging Agents
The indole (B1671886) nucleus itself possesses fluorescent properties, making it an excellent scaffold for developing molecular probes. researchgate.netmdpi.com By combining the indole structure with the clickable ethynyl handle, this compound can be used to synthesize a variety of probes for biological imaging and target identification.
This compound can be converted into advanced fluorescent probes. The ethynyl group allows for the easy attachment of the indole fluorophore to other molecules or biomolecules via click chemistry. For example, a research strategy could involve synthesizing a derivative of this compound that targets a specific organelle, and then using click chemistry to attach a bright fluorophore to visualize that organelle. The indole moiety is a component in various dyes used for cellular imaging, and the ethynyl group provides a versatile point of attachment. researchgate.netnih.gov Studies have shown that conjugating indole derivatives with other fluorescent molecules, like coumarin (B35378) or rhodamine, can create probes for detecting specific ions or molecules within cells. researchgate.netmdpi.com The ethynyl group on this compound makes it an ideal building block for creating such modular probes.
A powerful application of clickable molecules like this compound is in affinity-based protein profiling (AfBPP), a chemical proteomics technique used to identify the cellular targets of a drug or bioactive molecule. rsc.org In this approach, a derivative of this compound would be designed to bind to a specific class of proteins. This probe is introduced to living cells, where it binds to its target proteins. After binding, the cells are lysed, and an affinity tag, most commonly biotin, is attached to the probe via CuAAC click reaction. The biotinylated proteins can then be pulled down using streptavidin beads and identified by mass spectrometry. rsc.org This two-step approach minimizes structural modifications to the initial probe, increasing the likelihood that it retains its biological activity. rsc.org
| Probe Type | Function | Role of this compound | Detection Method |
| Fluorescent Probe | Visualize cellular structures or processes. researchgate.net | Serves as a clickable fluorophore scaffold. nih.gov | Fluorescence Microscopy. |
| Affinity Probe | Identify unknown protein targets of a molecule. rsc.org | Acts as a clickable handle to attach an enrichment tag (e.g., biotin) post-binding. rsc.org | Mass Spectrometry. |
Applications in Proteomics and Nucleic Acid Research
The versatility of this compound as a clickable building block extends its utility deep into proteomics and nucleic acid research.
In proteomics , the primary application is for target identification and validation using the affinity-based strategies described above. nih.govrsc.org By incorporating an ethynyl-indole derivative into a library of small molecules, researchers can screen for compounds that interact with specific proteins, a key process in drug discovery. The use of an alkyne probe with an azide tag is considered the ideal orientation to minimize non-specific labeling of proteins during such experiments. nih.gov
In nucleic acid research , the ethynyl group is a well-established tool for modifying DNA and RNA. researchgate.net While indole itself can interact with DNA, adding a clickable ethynyl handle at the 5-position allows for the site-specific labeling of oligonucleotides. tandfonline.com For example, a synthetic DNA strand could be made incorporating a nucleoside modified with this compound. This alkyne handle could then be used to attach fluorescent dyes for FRET studies, or to link the DNA to other molecules or surfaces. nih.gov This methodology is crucial for constructing DNA-encoded libraries (DELs), where vast collections of compounds are synthesized on DNA tags for high-throughput screening against drug targets. acs.org Research has shown the successful synthesis of indole-based libraries on a DNA backbone, highlighting the importance of this approach in discovering new therapeutic agents. acs.org
Global RNA and DNA Synthesis Monitoring
A significant application of ethynyl-tagged nucleoside analogues is the monitoring of nascent RNA and DNA synthesis in living cells. This technique offers a powerful, non-radioactive alternative to traditional methods.
RNA Synthesis Monitoring:
5-Ethynyluridine (EU) and 5-ethynylcytidine (B1258090) (EC) are cell-permeable analogues of uridine (B1682114) and cytidine, respectively. jenabioscience.comjenabioscience.comabcam.co.jp When introduced to cells, they are incorporated into newly synthesized RNA transcripts by RNA polymerases. jenabioscience.comabcam.co.jp The ethynyl group serves as a bioorthogonal handle, allowing for the subsequent detection of the labeled RNA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction. jenabioscience.comjenabioscience.com This reaction covalently attaches a fluorescent azide probe to the ethynyl-tagged RNA, enabling visualization by fluorescence microscopy or quantification by flow cytometry. jenabioscience.comabcam.co.jp
This method allows for the temporal and spatial tracking of global RNA transcription. abcam.co.jp For instance, studies have used this technique to visualize newly synthesized RNA in the dendrites of neurons and to observe changes in RNA synthesis in response to neuronal activity. nih.gov The process is sensitive and allows for the detection of de novo synthesized RNA without the need for antibodies or radiolabeling. abcam.co.jp
DNA Synthesis Monitoring:
Similarly, 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-2'-deoxycytidine (B116413) (EdC) are thymidine (B127349) and deoxycytidine analogues, respectively, that are incorporated into replicating DNA during the S-phase of the cell cycle. thermofisher.comjenabioscience.comjenabioscience.com The incorporated ethynyl group can then be detected using click chemistry with a fluorescent azide, providing a direct measure of DNA synthesis and cell proliferation. jenabioscience.comresearchgate.net This technique is considered a sensitive and reliable alternative to the traditional BrdU (5-bromo-2'-deoxyuridine) assay. jenabioscience.comresearchgate.net It has been used to monitor cell cycle progression and assess the effects of various treatments on DNA replication. nih.gov
Table 1: Nucleoside Analogues for Nucleic Acid Synthesis Monitoring
| Compound | Analogue Of | Application | Detection Method |
|---|---|---|---|
| 5-Ethynyluridine (EU) | Uridine | RNA Synthesis Monitoring | Click Chemistry |
| 5-Ethynylcytidine (EC) | Cytidine | RNA Synthesis Monitoring | Click Chemistry |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Thymidine | DNA Synthesis Monitoring | Click Chemistry |
| 5-Ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine | DNA Synthesis Monitoring | Click Chemistry |
Profiling of Protein-Protein and Protein-Nucleic Acid Interactions
The ethynyl group on this compound and its derivatives can be utilized in more complex chemical biology workflows to study molecular interactions.
Protein-Protein Interaction Profiling:
While direct use of this compound for global protein-protein interaction (PPI) profiling is less common, the principle of using bioorthogonal handles is central to modern proteomics. Methods like LiP-MS (Limited Proteolysis-Mass Spectrometry) can identify changes in protein structure and interactions on a large scale. ethz.ch The ethynyl group can be incorporated into photo-crosslinkers or affinity probes. Upon activation, these probes can covalently link to interacting proteins, which can then be enriched and identified by mass spectrometry. This allows for the mapping of interaction networks within the cell. github.ionih.gov
Protein-Nucleic Acid Interaction Profiling:
The ability to label nascent RNA and DNA with ethynyl-tagged nucleosides opens up possibilities for identifying proteins that interact with newly synthesized nucleic acids. After labeling RNA or DNA with EU or EdU, cells can be treated with crosslinking agents to covalently link interacting proteins to the nucleic acids. thermofisher.com The ethynyl handle on the nucleic acid can then be used to enrich these crosslinked complexes using click chemistry with a biotin-azide probe, followed by streptavidin-based affinity purification. The associated proteins can then be identified by mass spectrometry. This approach, often combined with techniques like chromatin immunoprecipitation (ChIP), allows for the identification of proteins that bind to specific DNA sequences or newly transcribed RNA molecules under various cellular conditions. thermofisher.comnih.gov
Design of Enzyme Substrate Analogues with Ethynyl Tags
The ethynyl group can be incorporated into molecules designed to be substrates or inhibitors of specific enzymes. This "tag" allows for the subsequent detection, purification, or visualization of the enzyme or its modified substrate.
For example, an ethynyl-tagged analogue of a natural enzyme substrate can be synthesized. If the enzyme processes this analogue, the ethynyl tag becomes incorporated into the product. This tagged product can then be detected or isolated using click chemistry. This strategy can be used to assay enzyme activity or to identify the targets of a particular enzyme.
Furthermore, ethynyl-containing molecules can be designed as mechanism-based inhibitors. In this case, the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies the enzyme's active site. The ethynyl tag then serves as a reporter for this covalent modification, allowing for the identification and characterization of the inhibited enzyme. The indole scaffold itself is found in many enzyme inhibitors, and the addition of an ethynyl group provides a powerful tool for studying their mechanism of action and identifying their cellular targets. nih.govimpactfactor.org
Applications in Materials Science and Optoelectronics
Development of Conjugated Organic Compounds with 5-Ethynyl-1H-indole
The terminal alkyne functionality of this compound is particularly amenable to various cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are the foundation for many functional organic materials. The modification of such conjugated compounds, for instance with organometallic moieties, allows for the modulation of their electronic and optoelectronic properties. liverpool.ac.ukpublish.csiro.au
A significant strategy in designing functional organic materials is the creation of donor-acceptor (D-A) systems, where an electron-donating moiety is linked to an electron-accepting moiety, often via a π-conjugated bridge. The indole (B1671886) nucleus acts as an effective electron donor. The ethynyl (B1212043) group provides a convenient anchor point to introduce various acceptor groups, leading to molecules with intramolecular charge-transfer (ICT) characteristics. acs.orgnih.gov Such D-A structures are crucial for applications in nonlinear optics and optoelectronics. acs.org
The synthesis of these D-A systems often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. acs.orgresearchgate.net For instance, N-alkylated 3-iodoindole (an isomer of this compound) has been successfully coupled with a variety of terminal alkynes to create D-A structures. acs.org A similar strategy is applicable to this compound, where it can be coupled with various electron-deficient aryl halides. The resulting D-π-A compounds often exhibit interesting photophysical properties, including solvatochromism, where the absorption and emission wavelengths shift with the polarity of the solvent, indicating a more polar excited state due to ICT. researchgate.net
Another approach involves the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction between an electron-rich alkyne and an electron-deficient alkene. researchgate.net N-alkyl indole derivatives have been shown to be effective donor groups to activate alkynes for these transformations. acs.org This method allows for the synthesis of D-A chromophores with strong ICT bands extending into the visible or even near-infrared region. acs.org
Table 1: Examples of Donor-Acceptor Systems Based on Indole Derivatives
| Donor Moiety | Acceptor Moiety | Synthetic Method | Key Properties | Reference |
|---|---|---|---|---|
| N-Methyl Indole | Tetracyanobutadiene (TCBD) | [2+2] CA-RE | Strong intramolecular charge-transfer, tunable absorption (378-658 nm). acs.org | acs.org |
| Indole | Benzo[c] Current time information in Bangalore, IN.unimi.itscbt.comselenadiazole (BSe) | Sonogashira Coupling | Positive solvatochromism, tunable band gaps (2.21–2.70 eV), potential for fluorescent sensing. researchgate.net | researchgate.net |
| Porphyrin | Fullerene | Multi-step coupling | Efficient intramolecular singlet-singlet energy transfer. sioc-journal.cn | sioc-journal.cn |
This table presents examples of D-A systems to illustrate the principles; some use indole derivatives other than this compound but employ relevant synthetic strategies.
The bifunctional nature of this compound (with reactive sites at the alkyne and the N-H position) allows for its use as a monomer in the synthesis of conjugated polymers and oligomers. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, enabling the reaction of dihaloarenes with diethynyl monomers to produce alternating copolymers. By incorporating this compound into a polymer backbone, its electronic properties can be imparted to the macromolecule.
Oligomers, or "molecular wires" of precise length, are also of significant interest. liverpool.ac.uk The cross-coupling of 5-ethynyl-3H-indole derivatives with 1,4-diiodobenzene (B128391) has been demonstrated to produce well-defined, wire-like dimeric structures. publish.csiro.au These oligomers are crucial for studying charge transport at the molecular level and for applications in molecular electronics. liverpool.ac.uk
Integration into Optoelectronic and Electronic Devices
The unique optical and electronic properties of materials derived from this compound make them promising candidates for integration into various electronic devices. researchgate.netsigmaaldrich.com Nitrogen-doped polyaromatic compounds, which can be synthesized from ethynyl-indole precursors, have attracted immense interest for their electronic and optoelectronic applications. rsc.org
Indole derivatives are recognized for their potential in electroluminescent materials, which are the core components of Organic Light-Emitting Diodes (OLEDs). rsc.org The D-A structures synthesized from this compound can function as light-emitting dopants in an emissive layer or as host materials. epo.org By tuning the donor and acceptor moieties, the emission color can be precisely controlled across the visible spectrum.
Compounds containing an indolo[3,2-b]indole structure, which can be synthesized from indole-based precursors, are designed to be used as host materials in organic electroluminescent layers. epo.org Furthermore, some indole-fused heterocyclic scaffolds, such as indolo[1,2-a]quinolines derived from ethynyl-phenyl-indoles, are known to be aggregation-induced emission luminogens (AIEgens), which are highly emissive in the solid state, a desirable property for efficient OLEDs. unimi.it
The ability to form extended conjugated systems makes this compound derivatives suitable for use as organic semiconductors. These materials are the active components in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The planarity and intermolecular interactions of these molecules are critical for efficient charge transport.
Indolo[1,2-a]quinolines, for example, are a class of heteroaromatic semiconductors. unimi.it The incorporation of the ethynyl-indole unit into larger polyaromatic frameworks can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their function as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. rsc.org Thin films of novel indole derivatives have been shown to have direct optical bandgaps suitable for optoelectronic and solar cell applications. researchgate.net
Table 2: Optoelectronic Properties of Indole-Derivative Thin Films
| Compound | Crystallite Size (nm) | Optical Bandgap (eV) | Potential Application | Reference |
|---|---|---|---|---|
| [Indol-M]TF | 72.26 | 4.49 | Optoelectronics, Solar Cells | researchgate.net |
[Indol-M]TF and [Indol-A]TF are (E)-1-(3-chloro-1H-indol-2-yl)-N-(4-methoxyphenyl)methanimine and (E)-1-(4-(((3-chloro-1H-indol-2-yl)methylene)amino)phenyl)ethan-1-one thin films, respectively. researchgate.net
Sensing Applications and Responsive Materials
The fluorescence properties of many indole-based D-A compounds are sensitive to their local environment, making them excellent candidates for chemical sensors. nih.gov The interaction of the analyte with the sensor molecule can perturb the ICT process, leading to a detectable change in the fluorescence color or intensity.
Indole derivatives have been successfully designed as fluorescent probes for detecting changes in pH. nih.gov Protonation of nitrogen atoms within the indole structure can dramatically alter the electronic properties and lead to significant colorimetric and fluorescent responses. nih.gov This allows for the design of molecular logic gates and pH-sensitive test papers. nih.gov
Furthermore, D-π-A systems incorporating an ethynyl bridge have been developed as highly sensitive fluorescent sensors for specific analytes like mercury ions (Hg²⁺) and even trace amounts of water. researchgate.net The indole moiety can act as a recognition site, and its electronic communication with the acceptor through the ethynyl linker translates the binding event into an optical signal. nih.govresearchgate.net
Modulation of Electronic and Optoelectronic Properties through Substituent Effects
The electronic and optoelectronic properties of this compound are not static; they can be finely tuned through the strategic placement of various substituent groups on the indole ring. This ability to modulate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and absorption and emission wavelengths is critical for the development of advanced materials in optoelectronics. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alters the electron density distribution within the π-conjugated system, thereby influencing the molecule's interaction with light and its charge-transport characteristics.
The core principle behind this modulation lies in the electronic interplay between the substituent and the this compound scaffold. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density of the indole ring. This rise in electron density generally leads to an increase in the HOMO energy level with a less pronounced effect on the LUMO level, resulting in a smaller HOMO-LUMO gap. nih.gov A reduced energy gap typically corresponds to a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule will absorb and emit light at longer wavelengths. researchgate.net
Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), pull electron density away from the indole ring. This action tends to lower both the HOMO and LUMO energy levels. Often, the LUMO is stabilized more significantly than the HOMO, which can also lead to a reduction in the HOMO-LUMO gap. nih.gov The presence of strong electron-attracting substituents can induce significant intramolecular charge transfer (ICT) character in the excited state, which often results in large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.netmdpi.com
Computational studies, often employing density functional theory (DFT), have corroborated these experimental trends. researchgate.netacs.org These theoretical models help to predict how different substituents will affect the electronic structure and photophysical properties of indole derivatives, guiding the rational design of new materials with tailored optoelectronic characteristics. For instance, DFT calculations can provide insights into the HOMO-LUMO gap and the nature of electronic transitions. researchgate.net
The ethynyl group at the 5-position of the indole is itself a key modulator of the electronic properties, extending the π-conjugation of the indole core. nih.gov This extension generally contributes to a smaller HOMO-LUMO gap compared to the parent indole. Further functionalization of this ethynyl group, for example, by coupling it with other aromatic or heteroaromatic systems, provides another avenue for tuning the optoelectronic properties, creating extended donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) structures with significant potential in organic electronics. acs.org
Table 1: Representative Effects of Substituents on the Optoelectronic Properties of this compound Derivatives
| Substituent (at C2 or N1) | Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Expected λmax (Absorption) Shift | Expected λem (Emission) Shift |
| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline | Baseline | Baseline |
| -CH₃ (Methyl) | Weak EDG | Increase | Slight Increase | Decrease | Red Shift | Red Shift |
| -OCH₃ (Methoxy) | Strong EDG | Significant Increase | Slight Increase | Significant Decrease | Significant Red Shift | Significant Red Shift |
| -NO₂ (Nitro) | Strong EWG | Significant Decrease | Very Significant Decrease | Decrease | Significant Red Shift | Significant Red Shift (often quenched) |
| -CN (Cyano) | Strong EWG | Decrease | Significant Decrease | Decrease | Red Shift | Red Shift |
This table is illustrative and based on established principles of substituent effects on aromatic systems and data from related indole derivatives. nih.govresearchgate.net EDG stands for Electron-Donating Group, and EWG stands for Electron-Withdrawing Group. The magnitude of shifts is relative to the unsubstituted this compound.
Role in Medicinal Chemistry Research Mechanistic and Scaffold Design
5-Ethynyl-1H-indole as a Privileged Pharmacophore Scaffold for Drug Discovery
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. nih.govijpsr.infomdpi.com This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural component in numerous natural products, alkaloids, and peptides. ijpsr.inforesearchgate.net Its unique structure allows it to mimic protein structures and engage in various non-covalent interactions with enzymes and receptors, making it a frequent starting point for the development of new therapeutic agents. ijpsr.inforesearchgate.net The versatility of the indole scaffold is demonstrated by its presence in a wide array of approved drugs targeting conditions ranging from inflammation to cancer. nih.govresearchgate.netrsc.org
The this compound variant introduces an ethynyl (B1212043) (-C≡CH) group at the 5-position of the indole core. This functional group is significant in medicinal chemistry for several reasons. The triple bond is rigid and linear, providing a defined vector for interacting with target proteins. It can act as a hydrogen bond acceptor and participate in π-stacking or hydrophobic interactions. Furthermore, the terminal alkyne is a versatile chemical handle, enabling further structural modifications through reactions like click chemistry, which is valuable for creating diverse compound libraries for drug screening. The incorporation of this group onto the privileged indole scaffold creates a unique pharmacophore with potential for developing potent and selective inhibitors for various biological targets.
Design and Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives based on the this compound scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.com Synthetic routes often involve the introduction of the ethynyl group onto a pre-existing indole ring, followed by diversification at other positions, such as the N-1 or C-3 positions. openmedicinalchemistryjournal.comnih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to a lead compound, such as a this compound derivative, influence its biological activity. rsc.org By systematically altering substituents on the indole ring and evaluating the resulting compounds, medicinal chemists can identify key pharmacophoric features required for target interaction. nih.gov
For instance, in the development of indole-based inhibitors for cyclooxygenase-2 (COX-2), SAR studies revealed that the type and position of substituents are critical for both potency and selectivity. researchgate.netmdpi.com Research on 5-substituted-2-phenyl-1H-indole derivatives showed that introducing a methoxy (B1213986) group at the C-5 position, alongside a 4-(methylsulfonyl)phenyl group at the C-2 position, resulted in a compound with optimal COX-2 selectivity. researchgate.netmdpi.com While this example does not use an ethynyl group, it highlights the sensitivity of the C-5 position to substitution, suggesting that the placement of an ethynyl group at this position would significantly influence target binding and could be systematically explored in SAR studies for other targets. Similarly, in the development of Haspin kinase inhibitors, modifications around the indole core led to the identification of compounds with nanomolar potency. nih.gov These studies underscore the importance of systematic structural modification to map the interaction landscape of the scaffold with its biological target.
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to modify a lead compound to improve its properties or to create novel intellectual property. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule (e.g., the this compound scaffold) with a different, structurally distinct core that maintains a similar three-dimensional arrangement of key binding groups. researchgate.netnih.gov This can lead to compounds with improved synthetic accessibility, better drug-like properties, or a different side-effect profile. nih.gov
Bioisosteric replacement is the substitution of one functional group for another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.netu-strasbg.fr For example, the ethynyl group on the this compound scaffold could potentially be replaced by other small, rigid groups like a nitrile (-CN) or a cyclopropyl (B3062369) ring to fine-tune interactions with a target protein. These strategies are often guided by computational modeling and a deep understanding of the target's binding site. researchgate.net The application of these techniques allows chemists to explore new chemical space while preserving the essential interactions required for biological function. researchgate.netnih.gov
Targeting Specific Biological Pathways and Enzymes
Derivatives of the indole scaffold have been successfully designed to target a wide range of biological pathways and enzymes implicated in various diseases, including cancer and inflammation. researchgate.netnih.gov The specific substitution pattern on the indole ring dictates its target affinity and selectivity.
The versatility of the indole scaffold is evident in its use to develop inhibitors for diverse enzyme classes.
Haspin Kinase: Haspin is a protein kinase that plays a crucial role in cell division, making it an attractive target for anticancer therapies. nih.govnih.gov A series of substituted indole derivatives were designed and synthesized as potent Haspin inhibitors. nih.gov In vitro evaluation using a FRET-based assay identified several compounds with significant inhibitory activity. Notably, compounds 47 and 60 from this series emerged as highly promising, with nanomolar potency. nih.gov Compound 60 also demonstrated remarkable selectivity when tested against a large panel of other kinases. nih.gov
| Compound | Haspin IC₅₀ (nM) nih.gov |
| 47 | 10 |
| 60 | 10 |
| CHR-6494 (Control) | 10 |
5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. dergipark.org.trnih.gov Indole derivatives have been investigated as 5-LOX inhibitors. dergipark.org.trnih.gov One study synthesized N-1 and C-3 substituted indoles and found that their inhibitory concentrations (IC₅₀) were comparable to the clinically used inhibitor, zileuton. researchgate.net A compound featuring a tosyl group at N-1 and a pyrolidinyl-1,2-dione at C-3 was identified as a particularly potent 5-LOX inhibitor with an IC₅₀ of 0.6 μM. researchgate.net
Cyclooxygenase (COX-1/COX-2): COX enzymes are central to the production of prostaglandins, mediators of inflammation and pain. nih.govnih.gov Developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Indole derivatives have been extensively studied as COX inhibitors. nih.govnih.gov A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated for COX-1/COX-2 inhibition. researchgate.netmdpi.com The results showed that the nature of the substituent at the C-5 position significantly influences selectivity. Compound 4e , with a methoxy group at C-5, displayed the highest selectivity for COX-2 over COX-1. researchgate.netmdpi.com
| Compound | R | COX-1 IC₅₀ (μM) researchgate.net | COX-2 IC₅₀ (μM) researchgate.net | Selectivity Index (SI) researchgate.net |
| 4a | H | 11.2 | 0.12 | 93.3 |
| 4b | F | 10.5 | 0.10 | 105.0 |
| 4c | Cl | 12.1 | 0.11 | 110.0 |
| 4d | Me | 14.2 | 0.09 | 157.7 |
| 4e | OMe | 20.1 | 0.069 | 291.2 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. nih.gov Researchers have explored indole derivatives as deaza analogues of potent HNE inhibitors, effectively using the indole as a scaffold to mimic an N-benzoylindazole structure that showed high activity. nih.gov
The indole scaffold is a common feature in molecules that bind to a variety of receptors, particularly G-protein coupled receptors (GPCRs). nih.gov For example, many compounds targeting serotonin (B10506) (5-hydroxytryptamine) receptors, which are crucial in neuroscience and psychiatry, are based on an indole core, reflecting the structure of the endogenous ligand serotonin. nih.govnih.gov The design of ligands with high binding affinity for specific receptor subtypes is a major area of research. While specific binding affinity data for this compound derivatives are not detailed in the provided context, the general principle of modifying the indole scaffold to achieve high affinity and selectivity for a given receptor is well-established in medicinal chemistry. nih.gov The introduction of the 5-ethynyl group would be a rational design choice to probe specific interactions within a receptor's binding pocket to enhance affinity or modulate functional activity.
Interactions with Nucleic Acids (e.g., G-quadruplex binders)
The indole scaffold is a recognized pharmacophore in the design of molecules that target nucleic acid secondary structures, such as G-quadruplexes. nih.gov These structures are of significant interest in medicinal chemistry, particularly in oncology, as they are found in telomeric regions and the promoter regions of several oncogenes. nih.govmdpi.com While direct studies on the interaction of this compound with G-quadruplexes are not extensively documented in publicly available research, the broader class of indole derivatives has shown significant promise as G-quadruplex binders.
Derivatives such as bis-indole carboxamides have been designed to interact with and stabilize G-quadruplex structures. nih.gov The planar nature of the indole ring system is thought to facilitate stacking interactions with the G-tetrads, which are the fundamental units of the G-quadruplex. nih.gov Furthermore, substituted indoles, such as certain 5-nitroindole (B16589) derivatives, have been synthesized and evaluated as c-Myc G-quadruplex binders, demonstrating that modifications to the indole core can modulate binding affinity and selectivity. nih.gov These compounds have been shown to interact with the terminal G-quartets of the c-Myc G-quadruplex. nih.gov
The presence of the ethynyl group at the 5-position of the 1H-indole ring in this compound introduces a rigid, linear functionality. This group could potentially influence nucleic acid interactions in several ways. The triple bond could participate in various non-covalent interactions within the grooves or loops of a G-quadruplex. Moreover, the ethynyl group provides a valuable synthetic handle for the further functionalization of the indole scaffold, allowing for the attachment of side chains that could enhance G-quadruplex binding affinity and selectivity. The design of such derivatives often involves appending cationic groups to improve electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
Table 1: Examples of Indole Derivatives as G-Quadruplex Binders
| Compound Class | Target G-Quadruplex | Key Findings |
|---|---|---|
| Bis-indole carboxamides | c-kit2, c-myc | High stabilization potential for G-quadruplex sequences. nih.gov |
| 5-Nitroindole derivatives | c-Myc | Interact with terminal G-quartets and downregulate c-Myc expression. nih.gov |
Mechanistic Insights into Biological Activity (excluding clinical outcomes)
The indole nucleus is a core component of numerous compounds with diverse biological activities, and extensive research has been conducted to elucidate their mechanisms of action, particularly in the context of anticancer activity. nih.gov While specific mechanistic studies focused solely on this compound are limited, the well-established mechanisms of other indole derivatives provide a framework for understanding its potential biological effects.
A prominent mechanism of action for many indole-containing anticancer agents is the disruption of microtubule dynamics. nih.gov These compounds can interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov For instance, vinca (B1221190) alkaloids, which feature an indole moiety, are well-known for their ability to inhibit microtubule formation. nih.gov
Another key target for indole derivatives is the family of DNA topoisomerase enzymes. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerases by small molecules can lead to DNA damage and subsequent cell death. The planar indole ring can intercalate into the DNA or bind to the enzyme-DNA complex, thereby inhibiting the enzyme's function.
Furthermore, indole derivatives have been shown to induce apoptosis through various signaling pathways. sci-hub.se This can involve the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov Some indole compounds can also generate reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic cell death. nih.gov
The biological activity of this compound and its derivatives would likely be influenced by the nature and position of substituents on the indole ring. The ethynyl group at the 5-position could play a role in target binding through specific interactions, and its presence allows for the synthesis of a wide array of derivatives with potentially novel or enhanced mechanisms of action.
Computational Drug Design and Virtual Screening (complementary to experimental studies)
Computational methods, including virtual screening and molecular docking, are powerful tools in the discovery and optimization of indole-based therapeutic agents. nih.govopenaccesspub.org These in silico approaches allow for the rapid screening of large compound libraries to identify potential hits, predict their binding modes and affinities, and guide the design of more potent and selective analogs. nih.gov
For the this compound scaffold, computational studies can be instrumental in exploring its potential as a building block for new drugs. Virtual screening of libraries containing this compound derivatives against various biological targets, such as protein kinases, G-quadruplexes, or enzymes involved in cancer progression, can identify promising lead compounds. mdpi.com
Molecular docking studies can provide detailed insights into the potential binding interactions of this compound and its analogs with the active site of a target protein. researchgate.net These studies can help to rationalize structure-activity relationships (SAR) by revealing how different substituents on the indole ring, including the ethynyl group, contribute to binding affinity and selectivity. nih.gov For example, docking simulations could predict whether the ethynyl group is involved in key hydrogen bonding or hydrophobic interactions with the target.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of this compound derivatives to correlate their chemical structures with their biological activities. nih.gov These models can identify key physicochemical properties and structural features that are important for activity, thereby guiding the design of new compounds with improved therapeutic potential. nih.gov The insights gained from these computational approaches are complementary to experimental studies and can significantly accelerate the drug discovery process for this class of compounds.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies (e.g., C-H activation, flow chemistry)
The synthesis of indole (B1671886) derivatives continues to evolve, with a focus on efficiency, sustainability, and the ability to generate molecular diversity. numberanalytics.com Future research will likely concentrate on the development of more direct and atom-economical methods for the synthesis and functionalization of 5-ethynyl-1H-indole.
C-H Activation:
Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. numberanalytics.comnih.gov For this compound, future efforts could focus on:
Regioselective C-H Functionalization: Developing catalytic systems, often employing transition metals like palladium or rhodium, for the selective activation of specific C-H bonds on the indole nucleus (e.g., at the C2, C3, or C4 positions) without affecting the ethynyl (B1212043) group. numberanalytics.comnih.govorganic-chemistry.org This would allow for the direct introduction of various substituents, expanding the accessible chemical space.
Aerobic C-H Activation: Utilizing oxygen from the air as a green oxidant to drive C-H functionalization reactions, offering a more sustainable alternative to traditional stoichiometric oxidants. ucl.ac.uk
Flow Chemistry:
Flow chemistry, or microflow synthesis, offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability. numberanalytics.comlabmanager.com For the synthesis of this compound derivatives, flow chemistry could be employed to:
Improve Reaction Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid mixing and precise temperature control, often leading to higher yields and shorter reaction times. labmanager.com
Access Unstable Intermediates: Flow conditions can enable the generation and immediate use of reactive or unstable intermediates that would be difficult to handle in a batch setting.
Automated Synthesis: Integrating flow reactors with automated systems can facilitate the rapid synthesis of libraries of this compound derivatives for high-throughput screening. researchgate.net
Development of Advanced Functional Materials Based on this compound
The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the creation of novel functional materials. The terminal alkyne provides a reactive site for polymerization and click chemistry reactions.
Future research in this area may include:
Organic Electronics: Synthesizing polymers and oligomers incorporating the this compound unit for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The indole moiety can act as an electron donor, and its properties can be tuned by modifying the indole ring or the ethynyl substituent.
Sensors: Developing chemosensors based on this compound derivatives. The fluorescence or electrochemical properties of these molecules could be designed to change upon binding to specific analytes, such as metal ions or biomolecules.
Indolo[1,2-a]quinolines: The synthesis of indolo[1,2-a]quinolines, a class of indole-fused heterocyclic scaffolds, from 1-(2-ethynylphenyl)-1H-indoles has shown promise for creating organic functional materials. researchgate.net
Multi-Target Ligand Design and Polypharmacology Approaches
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.comnih.gov The traditional "one-target, one-molecule" approach has often proven insufficient for treating such multifactorial diseases. nih.gov Polypharmacology, the design of single chemical entities that can modulate multiple targets, has emerged as a promising strategy. nih.govnih.gov
The this compound scaffold is well-suited for the development of multi-target ligands. The ethynyl group can be used as a versatile handle to link the indole core to other pharmacophores, creating hybrid molecules with tailored activity profiles. Future directions include:
Designing Dual-Inhibitors: Creating molecules that, for example, inhibit both a specific kinase and a transporter protein involved in drug resistance. mdpi.comnih.gov
Fragment-Based Linking: Using the ethynyl group for click chemistry to link a this compound fragment that binds to one target with another fragment that binds to a second target.
Combating Drug Resistance: Indole derivatives have shown potential in overcoming drug resistance in cancer cells. mdpi.comnih.gov Designing multi-target ligands based on this compound could be a key strategy to address this challenge.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
For this compound, AI and ML can be applied to:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel this compound derivatives. nih.gov This can help prioritize which compounds to synthesize and test.
De Novo Design: Using generative models to design new this compound-based molecules with desired properties. These models "learn" the rules of chemical structure and can propose novel compounds that have a high probability of being active. desertsci.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, including reaction conditions. acs.orgdesertsci.com This can significantly streamline the synthesis of complex this compound derivatives.
Application in Chemical Genetics and Phenotypic Screening
Chemical genetics uses small molecules to perturb protein function and study biological processes, complementing traditional genetic approaches. Phenotypic screening involves testing compounds in cell-based or organism-based models to identify molecules that produce a desired biological effect, without prior knowledge of the molecular target. nih.gov
The this compound scaffold is a valuable tool for these approaches:
Probe Development: The ethynyl group can be used to attach tags (e.g., biotin, fluorescent dyes) to this compound-based molecules via click chemistry. These tagged probes can then be used to identify the cellular targets of the parent molecule. The compound 5-ethynyl-2´-deoxyuridine (EdU), which contains an ethynyl group, is already widely used to label newly synthesized DNA for proliferation studies. researchgate.net
Library Synthesis: The versatility of the this compound core allows for the creation of diverse chemical libraries for phenotypic screening campaigns. acs.org
Target Identification: Hits from phenotypic screens that contain the this compound scaffold can be further investigated using the ethynyl handle for target identification and validation studies.
Advancements in Analytical Techniques for Complex Biological Systems
As this compound derivatives are developed for biological applications, advanced analytical techniques will be crucial for studying their behavior in complex biological systems.
Future advancements will likely focus on:
High-Sensitivity Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) will continue to be essential for quantifying the parent compound and its metabolites in biological matrices such as plasma and tissues. creative-proteomics.commdpi.com Improvements in instrument sensitivity will allow for the detection of ever-lower concentrations.
Advanced Imaging Techniques: If fluorescent tags are appended to the ethynyl group, advanced microscopy techniques can be used to visualize the subcellular localization and dynamics of the this compound derivative in living cells.
Immuno-Chemical Methods: The development of specific antibodies against this compound conjugates could enable the use of highly sensitive and specific immunoassays for their detection and quantification in biological samples. google.com
Q & A
Q. Q: What are the established synthetic routes for 5-ethynyl-1H-indole, and how can reaction conditions be optimized to minimize by-products like dimers?
A: The primary synthesis involves palladium-catalyzed Sonogashira cross-coupling. For example, coupling 5-iodoindole with trimethylsilylacetylene (TMSA) followed by protiodesilylation yields this compound (82% yield). However, dimerization (e.g., 1,4-di(1H-indol-5-yl)buta-1,3-diyne, 9% yield) is a common side reaction . Optimization strategies include:
- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI for higher efficiency.
- Temperature control : Maintain reaction temperatures below 60°C to suppress dimer formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the monomer.
Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity .
Advanced Functionalization
Q. Q: How can the ethynyl group in this compound be leveraged for further functionalization in medicinal chemistry applications?
A: The ethynyl moiety enables click chemistry (e.g., azide-alkyne cycloaddition) and cross-coupling reactions. For example:
- Sonogashira coupling : Attach aryl/heteroaryl groups to generate derivatives like 5-(3-ethynylphenyl)-isoindole-diones for biological screening .
- Click chemistry : Conjugation with azide-functionalized biomolecules (e.g., peptides) enhances targeting in drug delivery studies.
Monitor reaction progress via TLC and HPLC, and validate products using FT-IR (C≡C stretch at ~2100 cm⁻¹) and X-ray crystallography (where applicable) .
Structural Analysis and Crystallography
Q. Q: What crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve challenges like disorder in the ethynyl group or indole ring . Key steps:
- Data collection : High-resolution (<1.0 Å) data minimizes model bias.
- Twinned crystals : Apply twin-law refinement in SHELXL for accurate electron density maps.
- Validation : Check R-factors (<5%) and residual density (<0.3 e⁻/ų) to ensure reliability .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in reported yields or by-product profiles for this compound synthesis?
A: Contradictions often arise from:
- Catalyst degradation : Pd catalysts may deactivate under moisture; use anhydrous conditions and degassed solvents.
- Reaction scale : Small-scale reactions (≤1 mmol) favor higher yields due to better heat distribution.
- Analytical limitations : By-products like dimers may evade detection via NMR; employ HPLC-MS for trace analysis .
Replicate protocols with controlled variables (e.g., inert atmosphere, solvent purity) to isolate contributing factors.
Safety and Handling
Q. Q: What safety protocols are critical when handling this compound in laboratory settings?
A: While specific safety data for this compound is limited, general indole-handling guidelines apply:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Engineering controls : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Segregate halogenated by-products (e.g., chloro derivatives) and consult certified waste management services .
Biological Activity Profiling
Q. Q: What methodologies are suitable for evaluating the bioactivity of this compound derivatives?
A: Prioritize target-specific assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).
- Cellular uptake : Label derivatives with fluorophores (e.g., BODIPY) and quantify via flow cytometry.
- Toxicity screening : Perform MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity thresholds .
Computational Modeling
Q. Q: How can computational tools predict the reactivity of this compound in novel synthetic pathways?
A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Reaction energetics : Transition states for Sonogashira coupling or dimerization.
- Electronic properties : HOMO/LUMO gaps to predict regioselectivity in electrophilic substitution.
Software like Gaussian or ORCA, combined with cheminformatics pipelines, can validate synthetic feasibility .
Advanced Spectroscopic Techniques
Q. Q: Which spectroscopic methods best characterize electronic interactions in this compound-metal complexes?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
